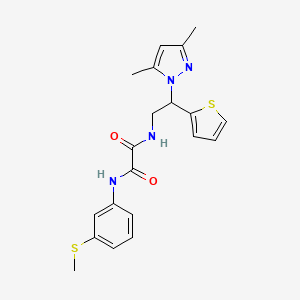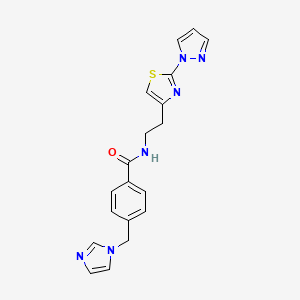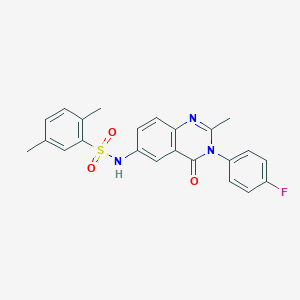![molecular formula C18H26N4O4S B2459551 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034532-73-3](/img/structure/B2459551.png)
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Achieved through alkylation reactions.
Utilizes reagents like ethyl halides under anhydrous conditions.
Sulfonylation of Piperidine:
Piperidine undergoes sulfonylation with methylsulfonyl chloride.
Typically performed in the presence of a base like triethylamine.
Coupling Reactions:
Final coupling of intermediates to form the desired carboxamide compound.
Utilizes reagents such as coupling agents (e.g., EDCI, HOBt).
Industrial Production Methods:
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Key considerations include:
Scalability of Reactions:
Use of continuous flow reactors.
Optimization of reaction parameters.
Purification Techniques:
Chromatography.
Crystallization methods.
Environmental and Safety Considerations:
Waste management.
Safe handling of reagents and solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolo[2,3-c]pyridine Core:
Starting from a suitable pyridine derivative.
Involves cyclization reactions under controlled conditions.
Specific reagents such as strong acids or bases may be required.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives.
Reduction:
Reduction reactions may target the carbonyl group, leading to alcohol derivatives.
Substitution:
The piperidine and pyrrolopyridine rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, acid chlorides, under conditions like reflux or microwave-assisted synthesis.
Major Products:
Oxidation products: Sulfone or sulfoxide derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Varied depending on the nucleophiles used.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: Utilized in the synthesis of more complex molecules.
Catalysis: As a ligand or catalyst in organic transformations.
Biology:
Biochemical Studies: Investigated for its interactions with enzymes and receptors.
Cellular Research: Used in cell culture studies to probe biological pathways.
Medicine:
Pharmacological Investigations: Studied for potential therapeutic applications.
Drug Development: As a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: Incorporated into polymers or materials with specific properties.
Analytical Chemistry: Utilized in various analytical techniques.
Mécanisme D'action
The compound exerts its effects through various mechanisms, including:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparaison Avec Des Composés Similaires
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be compared to other compounds with similar structural motifs:
Piperidine derivatives:
N-(1-methylsulfonyl)piperidine.
N-(1-ethylpiperidine)-4-carboxamide.
Pyrrolopyridine derivatives:
N-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine.
Uniqueness:
Its combination of piperidine and pyrrolopyridine moieties imparts unique properties.
Enhanced binding affinity to specific molecular targets.
Potential for diverse reactivity and applications in synthetic chemistry.
Conclusion
This compound is a versatile and complex compound with a wide range of applications in science and industry. Its synthesis involves multiple steps, and it undergoes various chemical reactions, making it a valuable molecule for research and development. Its unique structure and properties set it apart from similar compounds, highlighting its potential in future scientific discoveries.
Propriétés
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-3-20-9-4-14-5-10-21(18(24)16(14)20)13-8-19-17(23)15-6-11-22(12-7-15)27(2,25)26/h4-5,9-10,15H,3,6-8,11-13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQSRJGHVOFNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[4-methoxy-3-(oxan-4-yloxymethyl)phenyl]methyl]propanamide](/img/structure/B2459473.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide](/img/structure/B2459474.png)


![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2459478.png)
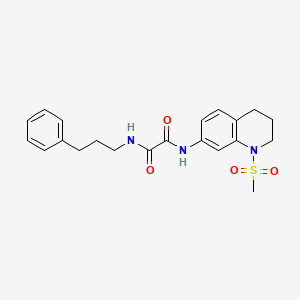
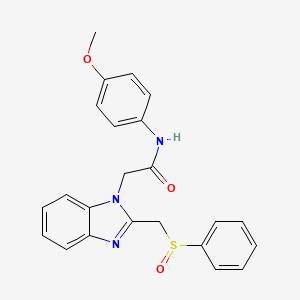
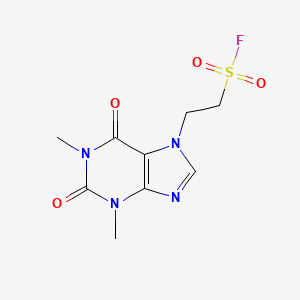
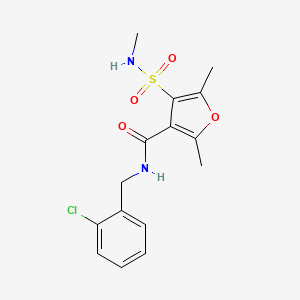
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2459485.png)
